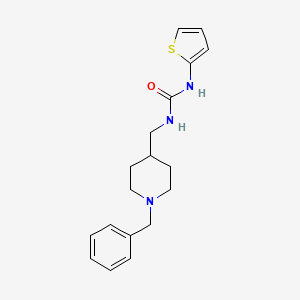
1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that belongs to the class of piperidine derivatives. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin reuptake inhibitor. This compound may also affect other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new treatments for psychiatric and neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for research on 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea. One direction is to investigate its potential use in the treatment of addiction. This compound may be useful in reducing drug-seeking behavior and withdrawal symptoms. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may be useful in protecting against neuronal damage and promoting neuronal survival. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine its potential therapeutic applications and to assess its safety and tolerability.
In conclusion, this compound is a compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves the reaction of benzylpiperidine with thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification.
Scientific Research Applications
1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its antipsychotic, antidepressant, and anxiolytic effects. It has also been investigated for its potential use in the treatment of addiction and neurodegenerative diseases.
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(20-17-7-4-12-23-17)19-13-15-8-10-21(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOYPKBMHHBISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

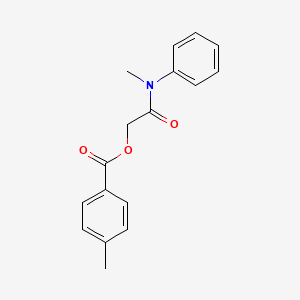
![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)

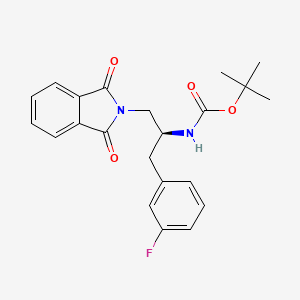


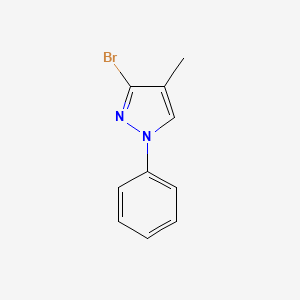
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2884062.png)
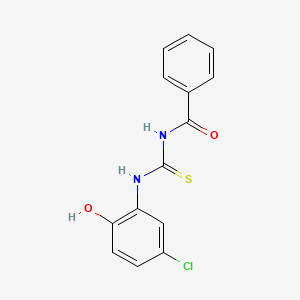
![2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884065.png)
![6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2884066.png)

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
